Cdp-840 -

Cdp-840

Catalog Number: EVT-1575203
CAS Number:
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDP-840, also known as 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) .

Source and Classification

CDP-840 is classified under the category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cAMP, a secondary messenger involved in various cellular processes. The compound has been synthesized and studied in various research settings, particularly in the context of its anti-inflammatory properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDP-840 involves several key steps, predominantly utilizing palladium(II)-catalyzed reactions. The process can be summarized as follows:

  1. Formation of Core Structure: The core structure is synthesized through a series of condensation reactions.
  2. Palladium-Catalyzed Addition: A significant method involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction occurs in acetone-water at temperatures ranging from 10 to 25 degrees Celsius, employing specific catalysts and reagents .
  3. Functional Group Modification: Various functional groups are introduced through substitution reactions using reagents like cyclopentyl bromide and methoxybenzene.
  4. Purification: The final product undergoes purification via recrystallization and chromatography to ensure high purity levels suitable for further testing .

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but is scaled up using large reactors for bulk synthesis. Quality control measures are implemented rigorously to maintain product consistency .

Molecular Structure Analysis

Structure and Data

CDP-840 has a complex molecular structure characterized by its molecular formula C25H27NO2C_{25}H_{27}NO_2 and a molecular weight of approximately 373.5g/mol373.5\,g/mol .

  • Canonical SMILES: COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
  • InChI Key: UTUUPXBCDMQYRR-UHFFFAOYSA-N .

The structure features multiple aromatic rings and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

CDP-840 participates in various chemical reactions, including:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of carboxylic acids.
  2. Reduction: Reduction can be performed with sodium borohydride, resulting in alcohols.
  3. Substitution Reactions: These involve replacing functional groups with other groups using alkyl halides in the presence of a base .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Sodium borohydride in alcoholic solvents.
  • Substitution: Alkyl halides with bases under appropriate conditions.

The major products from these reactions include oxidative metabolites and phase II conjugates that may influence the pharmacokinetics of CDP-840 .

Mechanism of Action

CDP-840 exerts its pharmacological effects primarily by inhibiting phosphodiesterase type IV enzymes. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA). The activation of PKA modulates various cellular processes, particularly those related to inflammation and immune responses .

The elevated cAMP levels inhibit the release of pro-inflammatory mediators from cells, thereby contributing to the therapeutic effects observed in conditions like asthma and COPD.

Physical and Chemical Properties Analysis

Physical Properties

CDP-840 appears as a solid compound under standard laboratory conditions. Its solubility profile varies depending on the solvent used.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 373.5g/mol373.5\,g/mol
  • Melting Point: Specific data not provided but typically assessed during purity analysis.

These properties are critical for understanding the compound's behavior in biological systems and during synthesis.

Applications

CDP-840 has been extensively researched for its potential therapeutic applications, particularly:

  • Anti-inflammatory Treatments: Investigated for use in asthma and chronic obstructive pulmonary disease due to its ability to modulate inflammatory pathways.
  • Research Tool: Used in studies exploring phosphodiesterase inhibitors' role in cellular signaling pathways related to inflammation.
Discovery and Development of CDP-840 as a PDE4 Inhibitor

Structural Identification of Triarylethane-Based PDE4 Inhibitors

CDP-840 (chemical name: 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride) emerged as a prototype compound within a novel class of triarylethane-based phosphodiesterase 4 (PDE4) inhibitors developed during the 1990s. Its molecular structure (C₂₅H₂₇NO₂·HCl, MW: 409.95) features a chiral triarylethane core characterized by three distinct aromatic elements: 1) a pyridine ring, 2) a phenyl group, and 3) a substituted phenyl ring bearing methoxy and cyclopentyloxy substituents [5] [7]. This specific arrangement was strategically designed to optimize PDE4 binding affinity while minimizing interactions with other PDE families, ensuring high selectivity. The (R)-enantiomer configuration of CDP-840 proved essential for its potent biological activity, as stereochemistry significantly influenced its fit within the PDE4 catalytic pocket [1]. The molecular structure represented a significant departure from earlier catechol-based inhibitors and the archetypal PDE4 inhibitor rolipram, offering improved pharmacological properties and a foundation for developing orally active anti-inflammatory agents targeting respiratory diseases like asthma and COPD [1] [6].

Rational Design and Structure-Activity Relationship (SAR) Studies

The development of CDP-840 was guided by systematic Structure-Activity Relationship (SAR) studies focusing on the triarylethane scaffold. Key structural modifications revealed critical determinants of PDE4 inhibition:

  • Chiral Center Configuration: The (R)-enantiomer (CDP-840) exhibited dramatically higher potency (IC₅₀ = 4 nM) than its (S)-counterpart, demonstrating the enantioselective nature of PDE4 binding [1].
  • Pyridine Ring Position: Replacing the pyridyl group with phenyl resulted in a substantial (≥ 10-fold) loss of inhibitory activity, highlighting the importance of the nitrogen heteroatom for optimal binding interactions [1] [6].
  • Aryl Substitution Pattern: The 3-cyclopentyloxy-4-methoxy substitution on the distal phenyl ring was optimal. Altering the alkoxy group (e.g., cyclopentyloxy to isopropoxy) or its position reduced potency. The methoxy group at the 4-position contributed significantly to binding affinity and metabolic stability compared to smaller substituents [1].
  • Central Ethane Linker: Rigidity introduced by the ethyl linker connecting the key aryl groups was crucial. Shortening or lengthening this linker, or introducing unsaturation, compromised activity [1].

Table 1: Key SAR Findings for Triarylethane PDE4 Inhibitors Leading to CDP-840

Structural FeatureModificationImpact on PDE4 IC₅₀Key Insight
Stereochemistry(R) vs (S) enantiomer(R): 4 nM; (S): >>1000 nMAbsolute (R) configuration essential for potency
Heteroaromatic Ring (A)Pyridine vs PhenylPyridine >> Phenyl (≥10x loss)Nitrogen atom critical for binding
Distal Phenyl Substituents3-Cyclopentyloxy-4-methoxy vs other alkoxyOptimalCyclopentyloxy provides bulk and hydrophobicity
Central LinkerEthyl vs Methylene/EtheneEthyl optimalCorrect spacing and conformation required

These SAR insights culminated in CDP-840, exhibiting an IC₅₀ of 4 nM against native PDE4 enzyme and remarkable selectivity over other PDE families (>1000-fold) [1] [5]. Its inhibitory profile against human recombinant isoforms showed potent activity against PDE4A (IC₅₀ = 4 nM), PDE4B (IC₅₀ = 9 nM), and PDE4C (IC₅₀ = 9 nM), with slightly reduced potency against PDE4D (IC₅₀ = 45 nM) [5].

Synthesis Pathways for CDP-840 and Derivatives

The synthesis of CDP-840 centered on establishing the chiral triarylethane core with the critical (R)-configuration. A multi-step approach was employed [1] [7]:

  • Core Assembly: A key step involved the formation of the central ethyl linker connecting the pyridine and substituted phenyl rings. This was typically achieved via reactions like a Friedel-Crafts alkylation or a metal-mediated coupling (e.g., Suzuki or Negishi coupling) between a suitably functionalized pyridine derivative (e.g., 4-vinylpyridine or 4-pyridyl halide) and an appropriately substituted benzyl halide or benzaldehyde precursor bearing the 3-cyclopentyloxy-4-methoxy groups.
  • Chiral Introduction/Resolution: The chiral center was introduced or resolved. Given the dramatic enantiomeric difference in activity, obtaining enantiomerically pure (R)-CDP-840 was paramount. This was achieved either by:
  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer.
  • Racemic Synthesis followed by Resolution: Synthesizing the racemic mixture (rac-CDP840) and subsequently separating the enantiomers using techniques like chiral chromatography or diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives).
  • Final Functionalization/Salt Formation: The final intermediate, typically the (R)-free base, was converted to the hydrochloride salt (CDP-840 hydrochloride) for improved stability and crystallinity.
  • Derivative Synthesis: Analogues for SAR studies were synthesized by varying the substituents on the aryl rings (e.g., different alkoxy groups, heterocycles instead of pyridine) or modifying the linker, following similar coupling and resolution strategies [1] [3].

The synthesis required careful optimization to ensure high enantiomeric excess (ee) of the final (R)-product and scalability. The availability of the synthetic route enabled the production of sufficient quantities of CDP-840 and its analogues for comprehensive pharmacological evaluation [1] [7].

Comparative Analysis of CDP-840 with Early-Generation PDE4 Inhibitors

CDP-840 represented a significant advancement over first-generation PDE4 inhibitors like rolipram, primarily due to its improved selectivity profile and reduced interaction with the high-affinity rolipram binding state (HARBS), linked to adverse effects like nausea and emesis [6] [8].

Table 2: Comparative Profile of CDP-840 vs. Key Early PDE4 Inhibitors

InhibitorPDE4 IC₅₀ (nM)Relative HARBS AffinityEmetic Potential (Ferrets)Key Clinical Development Status
Rolipram~100-200High (Prototype)High (Emetic at <1 mg/kg po)Discontinued (CNS side effects)
Piclamilast~10-50HighModerate/HighDiscontinued
CDP-8404LowLow (Non-emetic at 30 mg/kg po)Discontinued (Phase II, modest efficacy)
Roflumilast~0.8-1 (Desethyl)ModerateModerate (Managed by dosing)Approved (COPD)
Cilomilast~100ModerateModerateDiscontinued (Phase III)

Key Comparative Findings:

  • Potency and Isoform Selectivity: CDP-840 (IC₅₀ = 4 nM) demonstrated superior in vitro potency against PDE4 compared to rolipram (IC₅₀ ~100-200 nM) [1] [4]. However, unlike rolipram which binds relatively uniformly, CDP-840 showed a distinct isoform profile: highest potency against PDE4A/B/C (IC₅₀ 4-9 nM) and lower potency against PDE4D (IC₅₀ 45 nM) [5]. This contrasted with rolipram's generally similar potency across isoforms.
  • HARBS Binding and Side Effect Profile: The critical difference lay in HARBS interaction. Rolipram and piclamilast bind HARBS with high affinity, correlating strongly with emesis and nausea in preclinical models and humans [8]. CDP-840 exhibited significantly lower affinity for HARBS. This translated to a markedly improved tolerability profile; CDP-840 was non-emetic in ferrets at oral doses up to 30 mg/kg, whereas rolipram induced emesis at doses below 1 mg/kg [1] [8]. This dissociation between PDE4 catalytic inhibition (LARBS) and HARBS binding was a key design objective achieved with CDP-840.
  • Anti-inflammatory Efficacy: Despite its favorable side effect profile, CDP-840 retained potent anti-inflammatory effects in vivo. It inhibited:
  • Antigen-induced early and late-phase bronchoconstriction in primates [7].
  • Eosinophil trafficking into inflamed skin sites in guinea pigs (although less potent than rolipram/RP73401 in this specific model, highlighting model dependency) [4].
  • Ozone-induced bronchial hyperreactivity in guinea pigs [1].
  • TNF-α production from human peripheral blood mononuclear cells (PBMCs) with potency comparable to its enzyme inhibition [4].
  • Clinical Translation: CDP-840 entered clinical trials for asthma. A Phase II study demonstrated a modest attenuation of the late asthmatic response (LAR) following allergen challenge, although it had no significant effect on the early response [6]. Despite its improved tolerability over rolipram, the overall clinical efficacy in larger trials was deemed insufficient for further development, and it was withdrawn. Its legacy, however, lies in proving the feasibility of developing HARBS-sparing PDE4 inhibitors (like later roflumilast) with significantly reduced emetic potential [6].

Properties

Product Name

Cdp-840

IUPAC Name

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3

InChI Key

UTUUPXBCDMQYRR-UHFFFAOYSA-N

Synonyms

4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
CDP 840
CDP-840
CDP840

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.